molecular formula C13H16O2 B1313817 Cyclopentyl 3-methoxyphenyl ketone CAS No. 339549-67-6

Cyclopentyl 3-methoxyphenyl ketone

Cat. No.: B1313817
CAS No.: 339549-67-6
M. Wt: 204.26 g/mol
InChI Key: XXIRSHXGEOMEHD-UHFFFAOYSA-N
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Description

Cyclopentyl 3-methoxyphenyl ketone is a chemical compound with the molecular formula C13H16O2 . It has an average mass of 204.265 Da and a monoisotopic mass of 204.115036 Da . The compound is also known by several other names, including Cyclopentyl (3-methoxyphenyl)methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16O2/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 311.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.3±3.0 kJ/mol and a flash point of 133.4±13.9 °C . The compound has a molar refractivity of 59.4±0.3 cm3 .

Scientific Research Applications

1. Application in Synthesis of Functionalized Cyclopentanes

Cyclopentyl 3-methoxyphenyl ketone has been explored in the synthesis of highly-functionalized cyclopentanes. This is achieved through [3+2] cycloadditions involving silyl enol ethers and donor-acceptor cyclopropanes. The process, catalyzed by triflic imide, yields cyclopentanes with high functionality and demonstrates the versatility of this compound in synthetic chemistry (Takasu et al., 2006).

2. Role in Nazarov Cyclization

The compound plays a significant role in Nazarov cyclization processes, particularly in the gas phase and condensed phase cyclization of related compounds. This application is significant in the context of organic synthesis and understanding reaction mechanisms (Cyriac et al., 2014).

3. Photochemistry of Related Ketones

Studies on 2-Cyclopentenyl methyl ketones, which are closely related to this compound, show intriguing photochemical behaviors. These compounds undergo specific rearrangements and reactions under light irradiation, suggesting potential applications in photochemistry (Gonzenbach et al., 1977).

4. Reactions with Hydroxylamine Hydrochloride

Investigations into the effects of the cyclopentane ring on the regiochemistry of reactions with hydroxylamine hydrochloride have revealed the formation of specific isoxazoles, demonstrating the compound's utility in creating targeted chemical structures (Martins et al., 1996).

Safety and Hazards

Based on the information available, it is recommended to wear personal protective equipment/face protection when handling Cyclopentyl 3-methoxyphenyl ketone . It is also advised to ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, and the compound should be kept away from open flames, hot surfaces, and sources of ignition .

Properties

IUPAC Name

cyclopentyl-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIRSHXGEOMEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481924
Record name CYCLOPENTYL 3-METHOXYPHENYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339549-67-6
Record name CYCLOPENTYL 3-METHOXYPHENYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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